molecular formula C16H19ClN2O3S2 B2509247 4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946221-99-4

4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2509247
CAS No.: 946221-99-4
M. Wt: 386.91
InChI Key: MTMGLNDGLYRPCE-UHFFFAOYSA-N
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Description

4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry due to their ability to inhibit various enzymes and receptors. The presence of the morpholine and thiophene groups in its structure suggests potential biological activity, making it a compound of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(thiophen-3-yl)ethylamine to form an intermediate sulfonamide.

    Morpholine Introduction: The intermediate is then reacted with morpholine under basic conditions to introduce the morpholine group.

The reaction conditions generally include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of new sulfonamide derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

Scientific Research Applications

4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.

    Biological Research: Used in studies involving cell signaling pathways due to its ability to interact with various receptors.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-piperidino-2-(thiophen-3-yl)ethyl)benzenesulfonamide
  • 4-chloro-N-(2-morpholino-2-(furan-3-yl)ethyl)benzenesulfonamide

Uniqueness

The presence of the morpholine group in 4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide distinguishes it from similar compounds, potentially offering better solubility and bioavailability. The thiophene ring also contributes to its unique electronic properties, enhancing its interaction with biological targets.

This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.

Properties

IUPAC Name

4-chloro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3S2/c17-14-1-3-15(4-2-14)24(20,21)18-11-16(13-5-10-23-12-13)19-6-8-22-9-7-19/h1-5,10,12,16,18H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMGLNDGLYRPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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